Urea, 1-(7-nitrofluoren-2-yl)-3-propyl-
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Overview
Description
Urea, 1-(7-nitrofluoren-2-yl)-3-propyl- is a compound that belongs to the class of organic chemicals known as ureas. This compound is characterized by the presence of a urea group attached to a 7-nitrofluorene moiety and a propyl group. It is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 1-(7-nitrofluoren-2-yl)-3-propyl- typically involves the reaction of 7-nitrofluorene with propyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a catalyst such as triethylamine is often used to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
On an industrial scale, the production of Urea, 1-(7-nitrofluoren-2-yl)-3-propyl- may involve a continuous flow process where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of automated systems and advanced monitoring techniques ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Urea, 1-(7-nitrofluoren-2-yl)-3-propyl- undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The urea group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with palladium catalyst, lithium aluminum hydride, and sodium borohydride.
Substitution: Common nucleophiles include amines, alcohols, and thiols.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
Urea, 1-(7-nitrofluoren-2-yl)-3-propyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of Urea, 1-(7-nitrofluoren-2-yl)-3-propyl- involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. Additionally, the compound can interact with enzymes and proteins, affecting their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
7-Nitro-9H-fluoren-2-amine: Shares the nitrofluorene moiety but lacks the urea and propyl groups.
2-Dimethylamino-7-nitrofluorene: Contains a dimethylamino group instead of the urea and propyl groups.
Uniqueness
Urea, 1-(7-nitrofluoren-2-yl)-3-propyl- is unique due to the presence of both the urea and propyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
73840-11-6 |
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Molecular Formula |
C17H17N3O3 |
Molecular Weight |
311.33 g/mol |
IUPAC Name |
1-(7-nitro-9H-fluoren-2-yl)-3-propylurea |
InChI |
InChI=1S/C17H17N3O3/c1-2-7-18-17(21)19-13-3-5-15-11(9-13)8-12-10-14(20(22)23)4-6-16(12)15/h3-6,9-10H,2,7-8H2,1H3,(H2,18,19,21) |
InChI Key |
WIGFVWXLPMTKCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)NC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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